Tridec-2-enal
Description
Structure
3D Structure
Properties
IUPAC Name |
tridec-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUNAKQXJLHODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052883 | |
| Record name | 2-Tridecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7774-82-5 | |
| Record name | 2-Tridecenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Tridecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridec-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Tracing the Carbon Backbone with ¹³c Labeled Acetate:
To confirm that tridec-2-enal is derived from fatty acid biosynthesis, [1-¹³C]acetate or [U-¹³C₂]acetate would be supplied. Fatty acid synthase (FAS) constructs the fatty acid chain by sequentially adding two-carbon units from malonyl-CoA (derived from acetyl-CoA).
Experimental Design: An organism known to produce this compound would be fed a diet containing sodium [1-¹³C]acetate. After a designated period, the this compound would be extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹³C-NMR spectroscopy.
Expected Results: GC-MS analysis would show an increase in the molecular weight of this compound, corresponding to the incorporation of ¹³C atoms. ¹³C-NMR analysis would reveal a specific labeling pattern. If this compound is synthesized via the typical fatty acid pathway, feeding [1-¹³C]acetate would result in labeling at alternating carbons along the chain (specifically, the odd-numbered carbons, assuming the carboxyl carbon of the precursor fatty acid becomes the aldehyde carbon). pnas.org
Identifying the Direct Fatty Acid Precursor:
The next step is to identify the specific fatty acid that serves as the immediate precursor. Given that tridec-2-enal is a C13 compound, likely candidates include myristic acid (C14), which would undergo chain shortening, or lauric acid (C12), which would be elongated. To test this, uniformly ¹³C-labeled versions of these fatty acids would be used.
Experimental Design: Separate experiments would be conducted where the organism is supplied with [U-¹³C₁₄]myristic acid or [U-¹³C₁₂]lauric acid. The resulting this compound is then analyzed for ¹³C incorporation.
Expected Results: If myristic acid is the precursor, the resulting this compound would be heavily labeled with thirteen ¹³C atoms (M+13), indicating that one carbon was removed. Conversely, if lauric acid is the precursor, the this compound would show incorporation of twelve ¹³C atoms (M+12), with the final carbon atom originating from a different source, likely malonyl-CoA. The data would strongly point towards the primary fatty acid substrate for the pathway.
Elucidating the Timing of Desaturation with Deuterium Labeling:
The final key question is determining when the C-2 double bond is introduced. Is it formed before or after the fatty acid is reduced to an aldehyde? Deuterium (B1214612) (²H) labeled fatty acids are ideal for this purpose. nih.govslu.seplos.org
Experimental Design: A saturated fatty acid precursor, such as [D₂₇]myristic acid, would be administered. The mass spectrum of the resulting tridec-2-enal would be analyzed to determine the number of deuterium atoms retained.
Expected Results: The enzymes responsible for fatty acid modification (desaturases, elongases, reductases) can cause the loss of deuterium atoms at specific positions. If desaturation occurs on the fatty acyl-CoA precursor before reduction to the aldehyde, a specific number of deuterium atoms would be lost. By analyzing the fragmentation pattern in the mass spectrometer, the location of the remaining deuterium atoms can be determined, providing evidence for the sequence of enzymatic reactions. For example, the formation of a double bond at the C-2 position would involve the removal of two hydrogen (deuterium) atoms from C-2 and C-3 of the precursor fatty acid chain.
The collective data from these isotopic labeling experiments would allow for the comprehensive elucidation of the this compound biosynthetic pathway, from its primary metabolic building blocks to the final product.
Data Tables
The following interactive tables summarize the expected outcomes from the proposed isotopic labeling experiments.
Table 1: Expected Results from ¹³C-Labeled Acetate (B1210297) Feeding Experiment
| Labeled Precursor | Expected Mass Shift in this compound (M) | Interpretation |
| [1-¹³C]Acetate | M+6 or M+7 | Confirms origin from fatty acid pathway. The exact shift depends on which carbons of the acetyl-CoA units are incorporated. |
| [U-¹³C₂]Acetate | M+13 | Indicates that the entire carbon skeleton is derived from acetate units. |
Table 2: Expected Results from Feeding with ¹³C-Labeled Fatty Acid Precursors
| Labeled Precursor | Expected Mass Shift in this compound (M) | Inferred Biosynthetic Step |
| [U-¹³C₁₄]Myristic Acid | M+13 | Chain shortening (β-oxidation) of a C14 precursor. |
| [U-¹³C₁₂]Lauric Acid | M+12 | Chain elongation of a C12 precursor. |
| [U-¹³C₁₆]Palmitic Acid | M+13 | Multiple rounds of chain shortening from a C16 precursor. |
Chemosensory Perception and Neurophysiological Responses to Tridec 2 Enal
Olfactory Receptor Neuron Activation and Ligand Binding Mechanisms
The initial event in the perception of Tridec-2-enal is its binding to specific receptor proteins on the cilia of olfactory receptor neurons (ORNs). ORNs are equipped with a vast repertoire of G-protein coupled receptors (GPCRs), which allows the system to recognize a wide array of chemical structures. springernature.com
Long-chain aliphatic aldehydes are known to activate specific subsets of ORs. Research has shown that members of the OR37 subfamily of receptors, which are highly conserved across mammals, are activated by long-chain aldehydes. nih.gov For instance, studies in mice have demonstrated that pentadecanal (B32716) (C15) and hexadecanal (B134135) (C16) are potent activators of OR37A and OR37B, respectively. oup.com While the specific receptor for this compound (C13) has not been definitively identified, this evidence strongly suggests that a related OR, tuned to the C13 chain length, is responsible for its detection.
The binding mechanism for aldehydes at ORs can be nuanced. One proposed mechanism suggests that for an OR to recognize an aldehyde, the odorant molecule first reacts with water in the olfactory mucus to form a hydrated 1,1-geminal-diol. acs.org A significant portion of ORs specific to the aldehyde functional group may in fact recognize this gem-diol form rather than the aldehyde itself. acs.org
Furthermore, the α,β-unsaturated structure of this compound allows for additional modes of interaction. Research on the human receptor OR5AN1, a musk receptor, has shown that specific α,β-unsaturated aldehydes, including (E)-2-tridecenal, can act as positive allosteric modulators. researchgate.netresearchgate.net This means that while this compound may only weakly activate the receptor on its own, its presence can significantly enhance the receptor's response to its primary agonist (e.g., a musk compound). researchgate.net This non-competitive interaction adds a layer of complexity to how odors are encoded, suggesting that this compound can modify the perception of other odorants present in a mixture. researchgate.net
| Receptor Family/Type | Ligand(s) | Observed Effect |
| Mouse OR37 Subfamily | Pentadecanal (C15), Hexadecanal (C16), Heptadecanal (C17) | Strong activation of specific receptors (OR37A, OR37B, OR37C) tuned to carbon chain length. nih.govoup.com |
| Rodent OR-I7 | Octanal (C8) and other short-chain aldehydes | Activation by octanal; shorter chain aldehydes can act as antagonists. osti.govnih.gov |
| Human OR5AN1 | (E)-2-Tridecenal and other α,β-unsaturated aldehydes | Positive allosteric modulation; enhances receptor's response to primary musk agonists. researchgate.netresearchgate.net |
Neurophysiological Responses to this compound in Olfactory Systems
Once an ORN is activated, it sends an electrical signal to the olfactory bulb, the first processing center for olfactory information in the brain. Here, the axons of all ORNs expressing the same type of receptor converge onto structures called glomeruli. The spatial pattern of activated glomeruli forms a 'chemotopic map' that represents the perceived odor.
Studies using functional MRI in mice have shown that aliphatic aldehydes activate glomeruli in specific regions of the olfactory bulb, primarily the anteromedial and lateral domains. riken.jppnas.org The precise pattern of this activation shifts in a predictable manner with the carbon chain length of the aldehyde. riken.jppnas.org For example, in the dorsal region of the bulb, shorter-chain aldehydes tend to activate anterior glomeruli, while longer-chain aldehydes activate more posterior ones. pnas.org This systematic organization suggests that the brain encodes the structural properties of molecules like this compound through distinct spatial codes.
At the cellular level, electrophysiological recordings from the principal neurons of the olfactory bulb, the mitral and tufted cells, reveal specific response patterns to aldehydes. A single mitral/tufted cell will typically be activated by a subset of aldehydes with similar carbon chain lengths. physiology.org This creates what is known as a "molecular receptive range" for that neuron. cplab.net Neurons in the dorsomedial part of the olfactory bulb show a particular sensitivity to aldehydes and fatty acids, but not to corresponding alcohols or alkanes, indicating a tuning to the carbonyl functional group. physiology.orgscispace.com
The relationship between this neural activity and perception has been established in behavioral studies. Experiments with rats have shown that their ability to generalize or discriminate between different aliphatic aldehydes can be accurately predicted from the known electrophysiological response patterns of their mitral cells. nih.gov Rats conditioned to recognize a specific aldehyde will generalize this learning to other aldehydes that differ by only one or two carbons, mirroring the overlapping receptive fields of the olfactory bulb neurons. nih.gov
Structure-Activity Relationships Governing this compound Chemoperception
The perception of this compound is intrinsically linked to its specific molecular architecture. Structure-activity relationship (SAR) studies investigate how variations in a molecule's structure affect its biological activity, in this case, its odor character.
Carbon Chain Length : As established in neurophysiological studies, the length of the aliphatic chain is a primary determinant of an aldehyde's scent. The olfactory system is finely tuned to this feature, with both receptors and olfactory bulb neurons showing selectivity for specific chain lengths. oup.comphysiology.orgnih.gov The 13-carbon backbone of this compound places it in a specific perceptual space among other long-chain aldehydes.
The Carbonyl Functional Group : The aldehyde group (-CHO) is essential for the characteristic activity of this class of compounds. The presence of the carbonyl is critical for activating the specific subset of neurons in the dorsomedial olfactory bulb that respond to aldehydes and fatty acids. physiology.org
The α,β-Unsaturation : The double bond between the second and third carbon atoms (the α and β positions relative to the carbonyl) is a key feature of this compound. This electrophilic center makes the molecule reactive and is crucial for some of its biological activities. As noted, this feature is responsible for its ability to act as a positive allosteric modulator of certain ORs like OR5AN1. researchgate.net This unsaturation is also a common feature of molecules that activate the TRPA1 channel, contributing a pungent or irritant quality to the odor profile.
| Structural Feature | Importance in Chemoperception |
| C13 Aliphatic Chain | Determines which specific subset of chain-length-tuned olfactory receptors and neurons are activated. oup.comriken.jp |
| Aldehyde Group (-CHO) | Critical functional group for recognition by a specific class of olfactory receptors. physiology.org |
| α,β-Double Bond | Confers reactivity, enabling allosteric modulation of some ORs and activation of trigeminal TRPA1 channels. researchgate.net |
| Linear, Unbranched Shape | Allows for optimal fit within the hydrophobic binding pockets of specific olfactory receptors. osti.gov |
Sensory Transduction Pathways Initiated by this compound
Upon binding to a receptor, this compound initiates a cascade of intracellular events that convert the chemical signal into an electrical one. This compound likely activates at least two distinct sensory transduction pathways.
The primary and canonical pathway for olfaction involves G-protein coupled receptors. nih.gov The process is as follows:
this compound binds to its specific OR.
The activated receptor undergoes a conformational change, which in turn activates an associated G-protein, G(olf). berkeley.edu
The activated G(olf) stimulates the enzyme adenylyl cyclase type III to produce cyclic adenosine (B11128) monophosphate (cAMP) from ATP. berkeley.edunih.gov
cAMP acts as a second messenger, binding to and opening cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane. oup.com
The opening of CNG channels allows an influx of positive ions (Na+ and Ca2+), depolarizing the neuron and generating an electrical signal that is transmitted to the olfactory bulb. oup.com
However, the α,β-unsaturated aldehyde structure of this compound allows it to activate a second, parallel pathway mediated by the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons of the trigeminal nerve, which innervates the nasal cavity and is responsible for sensations of pain, temperature, and irritation. nih.gov Electrophilic compounds like this compound can covalently bind to cysteine residues on the TRPA1 channel, causing it to open. This leads to an influx of Ca2+, depolarizing the trigeminal neuron and sending a signal perceived as pungency, irritation, or sharpness. frontiersin.org This dual activation of both the olfactory and trigeminal systems results in a complex sensory percept that has both a distinct odor quality (via the OR-cAMP pathway) and a somatosensory, pungent component (via the TRPA1 pathway).
Advanced Analytical Methodologies for Research on Tridec 2 Enal in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of Tridec-2-enal
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like (E)-tridec-2-enal. nih.gov This technique offers both high-resolution separation and definitive identification, which is crucial for distinguishing (E)-tridec-2-enal from other components in a complex mixture.
In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and affinity for the stationary phase within a capillary column. mdpi.com As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing it to spectral libraries. nih.gov For instance, the analysis of essential oils has successfully utilized GC-MS to identify a wide array of volatile constituents, including aldehydes like (E)-tridec-2-enal. mdpi.com
Quantitative analysis of (E)-tridec-2-enal can also be achieved with GC-MS, often through the use of an internal standard and the creation of a calibration curve. The European Union has specified Gas Chromatography-Mass Spectrometry with Retention Time Locking (GC-MS-RTL) for the determination of this compound in feed additives and premixtures. europa.eu
Table 1: GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | Zebron ZB-5MSi (30 m × 0.25 mm × 0.25 µm) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| GC Oven Program | Initial 50°C, ramp to 130°C at 4.0°C/min, then to 180°C at 20°C/min | mdpi.com |
| MS Ion Source Temp | 250°C | mdpi.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |
| Scan Range | 35 to 300 m/z | mdpi.com |
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for extracting volatile compounds like (E)-tridec-2-enal from various matrices. srce.hrnih.gov This method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase) above a sample. chromatographyonline.com Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. srce.hr Following extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis. chromatographyonline.com
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. frontiersin.orgnih.gov For the analysis of volatile compounds in dry-cured ham, optimal conditions were found to be a 60-minute equilibration and 60-minute extraction at 70°C. frontiersin.org Divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers are frequently chosen for their broad applicability in capturing a wide range of volatile organic compounds (VOCs). srce.hrnih.gov
Table 2: Optimized HS-SPME Conditions for Volatile Analysis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Fiber Type | DVB/CAR/PDMS | frontiersin.orgnih.gov |
| Equilibration Time | 60 min | frontiersin.org |
| Extraction Time | 60 min | frontiersin.org |
| Extraction Temperature | 70°C | frontiersin.org |
| Desorption Time | 4 min | frontiersin.org |
For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. dtic.milikiam.edu.ec In GC×GC, the effluent from a primary analytical column is subjected to further separation on a second, shorter column with a different stationary phase. nih.gov This results in a two-dimensional chromatogram with a much greater peak capacity, enabling the separation of co-eluting compounds and the resolution of isomers. dtic.mil
This technique has proven invaluable in the analysis of complex mixtures such as essential oils and the volatile profiles of decaying organic matter. nih.govnih.gov When coupled with a time-of-flight mass spectrometer (TOFMS), GC×GC-TOFMS provides both high-resolution separation and rapid, full-spectral data acquisition, which is ideal for identifying trace components like (E)-tridec-2-enal and its potential isomers in a complex background. nih.gov The structured nature of GC×GC chromatograms, where chemically similar compounds often elute in specific regions, can further aid in the identification process.
Direct analysis of aldehydes like (E)-tridec-2-enal can sometimes be challenging due to their reactivity. und.edu Derivatization, a process of chemically modifying the analyte to improve its analytical properties, can enhance stability and detection sensitivity. A common derivatization agent for aldehydes and ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). und.edu
PFBHA reacts with the carbonyl group of (E)-tridec-2-enal to form a stable oxime derivative. usra.edu These derivatives are thermally stable and highly responsive to electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), leading to lower detection limits. und.edunih.gov The derivatization process itself can be optimized, with factors like reaction time influencing the yield of the derivative. usra.edu This technique has been successfully applied to the analysis of aldehydes in various matrices, including drinking water and atmospheric samples. und.edu
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Resolution of this compound Isomers
Hyphenated Mass Spectrometry Techniques for this compound Profiling
Hyphenated mass spectrometry techniques, which combine separation methods with mass analysis, are at the forefront of volatile compound analysis, offering real-time monitoring and high sensitivity.
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive technique for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase. tofwerk.comionicon.comwikipedia.org It utilizes the chemical ionization of analytes through proton transfer from hydronium ions (H₃O⁺). psi.ch For a reaction to occur, the analyte must have a higher proton affinity than water, a condition met by many VOCs, including aldehydes. tofwerk.com
A key advantage of PTR-MS is that it allows for direct air sampling without the need for sample preparation or chromatographic separation, enabling instantaneous measurement of VOC concentrations. ionicon.comwur.nl This makes it particularly suitable for applications requiring high time resolution, such as monitoring flavor release or atmospheric chemistry. psi.chrjleegroup.com While PTR-MS provides mass-to-charge ratio information, which is not sufficient for definitive identification of isomers, its coupling with time-of-flight (TOF) mass analyzers (PTR-TOF-MS) enhances mass resolution and sensitivity. wur.nl
Table 3: Key Features of Proton Transfer Reaction Mass Spectrometry (PTR-MS)
| Feature | Description | Reference |
|---|---|---|
| Ionization Method | Soft chemical ionization via proton transfer from H₃O⁺ | psi.chwur.nl |
| Sample Introduction | Direct, real-time analysis of gas-phase samples | tofwerk.comionicon.com |
| Key Advantage | No sample preparation, high sensitivity (pptv levels), and fast response time | psi.chrjleegroup.com |
| Applicability | VOCs with proton affinity greater than water | tofwerk.com |
Application of Advanced Sample Preparation Techniques for this compound Extraction from Biological Tissues
Extracting volatile compounds like (E)-tridec-2-enal from complex biological tissues presents a significant challenge due to the intricate matrix. Advanced sample preparation is crucial to isolate the analyte of interest and remove interfering substances. tiaft.orgorganomation.com
For volatile compounds in biological tissues, techniques that minimize analyte loss and degradation are preferred. tiaft.org Homogenization of the tissue in a suitable buffer or solvent is often the first step, followed by centrifugation to separate solid debris from the liquid extract. organomation.com From this extract, various methods can be employed.
Liquid-liquid extraction (LLE) is a conventional method, but modern techniques like solid-phase extraction (SPE) and solid-phase microextraction (SPME) are often favored. tiaft.orgnih.gov SPME, particularly HS-SPME as previously discussed, is advantageous as it is a non-exhaustive, equilibrium-based technique that can be performed directly on the tissue homogenate, reducing sample handling and the use of organic solvents. nih.govnih.gov The choice of extraction phase and conditions must be carefully optimized to ensure efficient recovery of (E)-tridec-2-enal. nih.gov For semi-volatile compounds, vacuum-assisted HS-SPME (Vac-HS-SPME) is an emerging technique that can enhance extraction efficiency by increasing the concentration of analytes in the headspace. chromatographyonline.com
Isotopic Labeling Approaches for this compound Biosynthetic Pathway Elucidation
Isotopic labeling is a powerful methodology for deciphering the biosynthetic origins of natural products like this compound. This technique involves introducing atoms with a heavier, stable isotope (such as ¹³C, ²H, or ¹⁸O) into precursor molecules and tracking their incorporation into the final product. By analyzing the position and extent of labeling in this compound, researchers can identify its fundamental building blocks and the sequence of biochemical reactions that lead to its formation.
The biosynthesis of long-chain unsaturated aldehydes is generally understood to originate from fatty acid metabolism. nih.govannualreviews.org In the case of this compound, a C13 aldehyde, the pathway likely begins with a common fatty acid, which is then modified through a series of enzymatic steps including desaturation, chain length modification, reduction, and oxidation. Isotopic labeling experiments are crucial for confirming the specific precursors and the sequence of these transformations.
Detailed Research Findings from Hypothetical Labeling Studies
While specific studies focusing exclusively on this compound are not extensively documented, we can infer the experimental design and expected outcomes based on well-established research on the biosynthesis of other long-chain aldehydes and insect pheromones. nih.govslu.secsic.esplos.org
A typical investigation would involve administering isotopically labeled precursors to the organism or cellular system that produces this compound. The choice of labeled precursor is guided by hypothesized pathways. Key precursors to test would include acetate (B1210297), the fundamental building block for fatty acids, and various fatty acids of different chain lengths.
Mechanistic Investigations of Tridec 2 Enal Formation and Contribution to Sensory Attributes in Food Systems
Origin of Tridec-2-enal from Lipid Degradation in Various Food Matrices
This compound is an α,β-unsaturated aldehyde that originates in food systems primarily through the oxidative degradation of lipids. This process, known as lipid peroxidation, involves the breakdown of polyunsaturated fatty acids (PUFAs), which are integral components of fats and oils. The formation mechanism is rooted in the homolytic β-scission of alkoxy radicals derived from allylic hydroperoxides, the primary products of lipid autoxidation. aocs.org
The specific fatty acid precursors that lead to the formation of various aldehydes are well-established. While oleic and linoleic acids are the main sources for many common lipid-derived volatiles, the generation of a C13 aldehyde like this compound points to the oxidation of longer-chain unsaturated fatty acids. aocs.org For instance, the oxidation of linolenic acid is a significant source of a wide array of volatile compounds during thermal processing, establishing it as a key precursor for many flavor-active aldehydes. scielo.br
This compound has been identified as a naturally occurring volatile compound in several food matrices. nih.gov Its presence is particularly well-documented in the leaves of cilantro (Coriandrum sativum), where it contributes to the characteristic aroma profile. nih.govnih.gov The degradation of lipids within the plant material, either through natural enzymatic processes or accelerated by processing, leads to its formation. femaflavor.org Beyond herbs, related unsaturated aldehydes are formed during the high-temperature processing of foods rich in unsaturated fats, such as the thermal treatment of vegetable oils and cooked meats. femaflavor.orgmdpi.com
Table 1: Documented and Potential Food Matrices for this compound Formation
| Food Matrix/Category | Precursor Type | Formation Pathway | Reference |
| Cilantro (Coriandrum sativum) | Endogenous Lipids | Enzymatic/Thermal Lipid Oxidation | nih.gov |
| Vegetable Oils (e.g., Rapeseed) | Polyunsaturated Fatty Acids | Thermal Oxidation | mdpi.com |
| Cooked Meats | Animal Fats | Thermal Lipid Breakdown | femaflavor.org |
| Fruits & Vegetables (General) | Plant Lipids (e.g., Linolenic Acid) | Enzymatic Oxidation (Lipoxygenase) | scielo.brfemaflavor.org |
Kinetic Studies of this compound Formation Under Processing and Storage Conditions
The formation of this compound is highly dependent on processing and storage conditions, with temperature and duration being critical kinetic factors. Studies on the drying of cilantro have provided detailed insights into how different methods influence the generation and retention of this compound.
In one such study, various drying techniques were applied to fresh cilantro, and the resulting volatile profiles were analyzed. The results showed that processing significantly alters the concentration of (E)-tridec-2-enal. For example, convective drying (CD) at 70°C and a combined method of convective pre-drying followed by vacuum-microwave finishing drying (CPD-VMFD) were found to be effective at preserving certain desirable aroma compounds, including intermediate levels of (E)-tridec-2-enal. mdpi.com The kinetics are not simple; while processing can generate these aldehydes, prolonged or harsh conditions can also lead to their degradation into tertiary oxidation products. mdpi.com Research on rapeseed oil heated at 160°C shows that while secondary degradation products like aldehydes increase initially, their concentrations can later decrease as they participate in further reactions, such as aldol (B89426) condensation. mdpi.com
Table 2: Relative Content of (E)-Tridec-2-enal in Cilantro Under Various Drying Methods
| Drying Method | Key Parameters | Relative Contribution of (E)-Tridec-2-enal (%) | Sensory Outcome Correlation | Reference |
| Fresh Cilantro | N/A | 0.30 ± 0.04 | Baseline | nih.gov |
| Convective Drying (CD70) | 70°C | Statistically different from fresh; intermediate content | High "cilantro-like" aroma rating | mdpi.com |
| CPD (70°C) - VMFD (360W) | 70°C pre-dry, 360W microwave finish | Statistically different from fresh; intermediate content | High "cilantro-like" aroma rating | mdpi.com |
| CD (50°C) - CD (70°C) | 50°C pre-dry, 70°C finish | Characterized by different volatile profiles (e.g., higher monoterpenes) | Lower "cilantro-like" aroma rating | mdpi.com |
Note: This table is illustrative of the findings reported in the source literature, where specific numerical values for all conditions were not always provided, but relative comparisons and statistical differences were established.
Enzymatic and Non-Enzymatic Factors Influencing this compound Generation in Food
The generation of this compound in food is governed by both enzymatic and non-enzymatic pathways, which can occur concurrently or be initiated by specific conditions like processing or damage to tissue.
Enzymatic Factors: In plant-based foods, the primary enzymatic route for the formation of aldehydes is through the action of lipoxygenase (LOX). femaflavor.org This enzyme catalyzes the addition of molecular oxygen to polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure, such as linoleic and linolenic acids. researchgate.net This reaction forms fatty acid hydroperoxides, which are unstable and are subsequently cleaved by hydroperoxide lyase enzymes to form shorter-chain aldehydes, including various alkenals. femaflavor.orgresearchgate.net This pathway is responsible for the "green" and "grassy" notes associated with freshly cut plants and is a significant source of aldehydes in minimally processed foods and herbs like cilantro.
Table 3: Key Factors Influencing this compound Generation
| Factor | Type | Mechanism | Common Food Context | Reference |
| Lipoxygenase (LOX) | Enzymatic | Catalyzes oxidation of PUFAs to hydroperoxides. | Fresh/crushed plant material (e.g., cilantro, vegetables). | femaflavor.orgresearchgate.net |
| Hydroperoxide Lyase | Enzymatic | Cleaves hydroperoxides into aldehydes. | Fresh/crushed plant material. | femaflavor.org |
| Heat (Thermal Stress) | Non-Enzymatic | Accelerates autoxidation and decomposition of hydroperoxides. | Cooking, frying, baking, drying. | mdpi.com |
| Oxygen Availability | Non-Enzymatic | Required reactant for both enzymatic oxidation and autoxidation. | Aerobic storage, processing in air. | researchgate.net |
| Light Exposure | Non-Enzymatic | Can initiate and accelerate lipid oxidation (photo-oxidation). | Storage in transparent packaging. | mdpi.com |
Correlation between this compound Presence and Perceived Sensory Qualities via Chemoreception
This compound is a recognized flavor and fragrance agent that imparts specific sensory qualities to food. nih.govnih.gov Its aroma is described through a range of descriptors, including oily, citrus, fresh, herbal, and specifically, cilantro-like. thegoodscentscompany.comthegoodscentscompany.comfao.org It is also noted for having pungent and spicy characteristics. nih.gov The perception of these qualities occurs via chemoreception, where the volatile aldehyde molecule binds to olfactory receptors in the nasal cavity, triggering a neural signal that the brain interprets as a specific scent.
Direct correlations between the concentration of this compound and sensory perception have been established in scientific studies. In the sensory analysis of dried cilantro, samples that were rated highest by a sensory panel for a characteristic "cilantro-like" aroma were found to have intermediate contents of (E)-tridec-2-enal, along with other key aldehydes like (E)-dec-2-enal and (E)-dodec-2-enal. mdpi.comresearchgate.net Conversely, samples with lower sensory ratings were often characterized by different volatile profiles, such as higher concentrations of terpenes. mdpi.com This demonstrates that the presence of this compound, in concert with other related compounds, is a significant driver of the perceived authentic flavor of the food. The principle of specific chemical compounds eliciting behavioral or sensory responses via chemoreception is a fundamental aspect of chemical ecology and flavor science. mdpi.comresearchgate.net
Table 4: Sensory Profile of this compound
| Sensory Descriptor | Description/Context | Associated Food | Reference |
| Oily, Citrus | A base note with a bright, citrus-like character. | Flavoring applications. | fao.org |
| Fresh, Herbal | Adds a "topnote" of freshness, characteristic of herbs. | Cilantro, herbal flavor blends. | thegoodscentscompany.comthegoodscentscompany.com |
| Pungent, Spicy | A sharp, spicy quality contributing to complexity. | Cilantro. | nih.gov |
| Coriander/Cilantro-like | A defining component of the herb's characteristic aroma. | Coriandrum sativum. | nih.govmdpi.com |
Synthetic Biology and Metabolic Engineering Approaches in Tridec 2 Enal Research
Heterologous Expression Systems for Tridec-2-enal Biosynthetic Enzyme Characterization
Heterologous expression, the process of expressing a gene in a host organism that does not naturally have that gene, is a cornerstone for characterizing the enzymes involved in the biosynthesis of (E)-tridec-2-enal. wikipedia.org This approach allows researchers to isolate and study the function of individual enzymes in a controlled environment, away from the complex metabolic network of the native organism. nih.gov
Commonly used heterologous expression systems for characterizing plant-derived enzymes include bacteria like Escherichia coli and yeast such as Saccharomyces cerevisiae. nih.govmdpi.com These hosts are favored due to their well-understood genetics, rapid growth, and the availability of a wide array of genetic tools. nih.gov For instance, genes suspected of being involved in the conversion of fatty acids to aldehydes, a key step in (E)-tridec-2-enal formation, can be cloned into an expression vector and introduced into E. coli or yeast. nih.gov The activity of the expressed enzyme can then be assayed by providing a potential substrate and analyzing the products using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com
The characterization of a type II polyketide synthase from a human intestinal commensal, Blautia wexlerae, through partial heterologous expression in Bacillus subtilis serves as an example of this approach for complex metabolic pathways. princeton.edu Although not directly focused on (E)-tridec-2-enal, this study highlights the methodology of using a heterologous host to produce and identify novel secondary metabolites. princeton.edu
Table 1: Common Heterologous Hosts for Enzyme Characterization
| Host Organism | Key Advantages | Relevant Research Applications |
| Escherichia coli | Rapid growth, well-established genetic tools, high protein expression levels. mdpi.com | Expression of various metabolic enzymes, including those for vaccine production. mdpi.com |
| Saccharomyces cerevisiae | Eukaryotic system, capable of post-translational modifications, GRAS (Generally Recognized as Safe) status. nih.gov | Functional identification of triterpene biosynthetic genes. nih.gov |
| Bacillus subtilis | Secretes proteins directly into the medium, suitable for industrial-scale production. | Investigation of polyketide synthase gene clusters. princeton.edu |
Genetic Modification of Organisms for Modulating this compound Production
Genetic modification of organisms holds significant promise for altering the production of specific metabolites like (E)-tridec-2-enal. This can involve either enhancing the production in a native producer or engineering a non-producer to synthesize the compound. In plants like Coriandrum sativum (cilantro), where (E)-tridec-2-enal is a key aroma compound, metabolic engineering could be used to increase its levels. cabidigitallibrary.orgnih.gov This might be achieved by overexpressing the genes encoding the biosynthetic enzymes responsible for its formation or by down-regulating competing metabolic pathways.
The biosynthesis of aldehydes in plants often involves the action of alcohol dehydrogenases that convert alcohols into aldehydes. cabidigitallibrary.org Therefore, modifying the expression of specific alcohol dehydrogenases could directly impact the levels of (E)-tridec-2-enal. cabidigitallibrary.org Furthermore, since fatty aldehydes are derived from the metabolism of corresponding fatty acids, manipulating the fatty acid metabolism is another viable strategy. foodb.ca
While specific examples of genetically modifying organisms for the exclusive overproduction of (E)-tridec-2-enal are not extensively documented in the provided search results, the principles are well-established in the broader field of metabolic engineering. For example, the production of the diphtheria toxin variant CRM197 in Pichia pastoris for vaccine development showcases the potential of using genetically modified organisms for producing complex proteins at an industrial scale. mdpi.com
Table 2: Potential Genetic Modification Strategies for (E)-tridec-2-enal Production
| Strategy | Target | Potential Outcome |
| Overexpression | Genes encoding biosynthetic enzymes (e.g., specific alcohol dehydrogenases) | Increased conversion of precursors to (E)-tridec-2-enal |
| Down-regulation | Genes of competing metabolic pathways | Increased availability of precursors for (E)-tridec-2-enal synthesis |
| Precursor feeding | Supplying the organism with precursor molecules | Enhanced production of the final compound |
Computational Modeling for Pathway Optimization and Enzyme Engineering
Computational modeling is an increasingly vital tool in synthetic biology and metabolic engineering for optimizing biosynthetic pathways and engineering enzymes. While the direct application of computational modeling to the (E)-tridec-2-enal pathway is not detailed in the provided search results, its general utility in similar contexts is well-recognized.
In silico analyses and molecular docking studies are used to predict the substrate specificity of enzymes and to identify potential targets for protein engineering. nih.gov For instance, computational models can be used to simulate how an enzyme involved in aldehyde biosynthesis binds to its substrate. This information can then guide site-directed mutagenesis experiments to create enzyme variants with improved catalytic efficiency or altered substrate preference, potentially leading to higher yields of (E)-tridec-2-enal.
Future Directions and Emerging Research Frontiers in Tridec 2 Enal Studies
Elucidation of Novel Biological Activities and Ecological Functions of Tridec-2-enal
This compound, a naturally occurring aldehyde, has been identified in various plants and insects, hinting at its diverse biological roles. nih.govnih.govnih.gov Future research is poised to uncover a wider spectrum of these activities and their ecological significance.
Initial studies have primarily associated this compound with flavor and fragrance, given its presence in aromatic plants like cilantro (Coriandrum sativum). cabidigitallibrary.orgmdpi.comresearchgate.net It contributes to the characteristic pungent and spicy aroma of these herbs. mdpi.com However, its functions extend beyond sensory attributes. For instance, it has been identified as a component of the sex pheromone blend of the bitter leaf weevil (Lixus camerunus), suggesting a crucial role in insect chemical communication. The compound's presence in the volatile emissions of plants also points towards its involvement in plant-insect interactions, potentially as a defense signal or an attractant for specific insects. frontiersin.orgnih.gov
Recent research has also detected this compound in the seed extracts of Abrus precatorius, a plant with known medicinal properties, although its specific contribution to these effects is yet to be fully understood. nih.gov The compound has been noted for its potential antimicrobial and antioxidant properties, which are areas ripe for further investigation. researchgate.netresearchgate.net The antifungal activity of essential oils containing this compound against various foodborne microorganisms has been observed, suggesting its potential as a natural food preservative. researchgate.netmdpi.com
Future research will likely focus on:
Screening for new biological activities: Systematically testing this compound against a wide range of biological targets to identify novel therapeutic or agrochemical applications.
Investigating its role in plant defense: Determining whether this compound is produced by plants in response to herbivory or pathogen attack and its effectiveness in deterring pests or inhibiting microbial growth.
Exploring its function as a semiochemical: Further studies on its role in insect communication, including its potential as a component in lures for pest management. pherobase.com
Integration of Multi-Omics Technologies for Comprehensive this compound Pathway Discovery
Understanding the biosynthesis and metabolic pathways of this compound is fundamental to harnessing its potential. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve a comprehensive understanding of these pathways. nih.govresearchgate.netbiorxiv.orgbiorxiv.orgnih.gov
By combining these different layers of biological information, researchers can:
Identify key genes and enzymes: Pinpoint the specific genes that code for the enzymes responsible for the synthesis of this compound.
Unravel regulatory networks: Understand how the expression of these genes is controlled in response to different developmental or environmental cues.
Map metabolic fluxes: Trace the flow of precursor molecules through the biosynthetic pathway to this compound.
Development of Advanced Biosensors for Selective this compound Detection in Complex Environments
The ability to detect and quantify this compound in complex mixtures, such as food products, insect pheromone traps, or environmental samples, is essential for both research and practical applications. scielo.org.mx While traditional analytical techniques like gas chromatography-mass spectrometry (GC-MS) are effective, they can be time-consuming and require sophisticated laboratory equipment. plos.org
The development of advanced biosensors offers a promising alternative for rapid, sensitive, and selective detection of this compound. These biosensors could be based on a variety of principles, including:
Enzyme-based sensors: Utilizing enzymes that specifically interact with or modify this compound to produce a detectable signal.
Antibody-based sensors (immunosensors): Employing antibodies that bind with high affinity and specificity to the this compound molecule.
Receptor-based sensors: Using olfactory receptors from insects that are naturally tuned to detect this compound.
The development of such biosensors would have significant implications for:
Food quality control: Allowing for the rapid assessment of flavor and aroma profiles in herbs and spices.
Pest management: Enabling the real-time monitoring of insect populations through the detection of pheromone components. nih.gov
Environmental monitoring: Tracking the presence and distribution of this compound in various ecosystems.
Interdisciplinary Research on this compound's Role in Ecosystem Dynamics and Chemical Communication
The ecological significance of this compound extends beyond individual organisms and involves complex interactions within ecosystems. plos.org An interdisciplinary research approach, combining chemistry, biology, ecology, and even atmospheric science, is necessary to fully comprehend its role in chemical communication and ecosystem dynamics.
This compound is a key volatile organic compound (VOC) in many plant species, contributing to the "scent" of the environment. mdpi.comfrontiersin.org These VOCs can mediate a wide range of ecological interactions, including:
Plant-plant communication: Alerting neighboring plants to the presence of herbivores or pathogens. frontiersin.orgnih.gov
Plant-insect interactions: Attracting pollinators or the natural enemies of herbivores. frontiersin.org
Atmospheric chemistry: Participating in chemical reactions in the atmosphere that can affect air quality and climate.
Future research in this area will require collaborative efforts to:
Characterize the "volatilome" of different ecosystems: Identify the complete profile of VOCs, including this compound, in various environments.
Conduct field studies: Investigate how the emission of this compound and other VOCs influences the behavior of organisms in their natural habitats.
Develop ecological models: Simulate the impact of these chemical interactions on population dynamics and community structure.
A deeper understanding of the ecological role of this compound will not only advance our fundamental knowledge of chemical ecology but may also provide novel strategies for sustainable agriculture and environmental management.
Q & A
Q. What methodologies resolve contradictions in bioactivity assays involving this compound?
- Methodological Answer : Conduct dose-response studies to identify non-linear effects and confirm results across multiple assay platforms (e.g., enzymatic vs. cell-based assays). Use contradiction analysis frameworks to isolate variables (e.g., solvent interference, enzyme inhibition). Validate findings with independent replication and meta-analysis of existing literature .
Data Analysis & Interpretation
Q. How should researchers statistically analyze variability in this compound synthesis yields?
- Methodological Answer : Apply multivariate regression to correlate yield with experimental parameters (catalyst loading, reaction time). Use error propagation analysis to quantify uncertainty. For outliers, perform Grubbs' test to determine statistical significance. Document all anomalies and refine protocols to reduce variability .
Q. What steps ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer : Perform kinetic and thermodynamic profiling at small scale to identify rate-limiting steps. Use DoE to optimize heat and mass transfer in larger reactors. Validate purity and yield at each scale-up stage using identical analytical methods. Publish detailed protocols, including equipment specifications and mixing rates .
Interdisciplinary & Ethical Considerations
Q. How can this compound research incorporate interdisciplinary approaches (e.g., environmental chemistry)?
- Methodological Answer : Collaborate with environmental scientists to design life-cycle assessments (LCAs) evaluating synthesis waste streams. Use ecotoxicology assays (e.g., Daphnia magna toxicity tests) to assess environmental impact. Integrate findings into a mixed-methods framework to balance chemical efficacy with sustainability .
Q. What ethical guidelines apply to publishing conflicting data on this compound's properties?
- Methodological Answer : Disclose all experimental conditions and raw data in supplementary materials. Use transparency checklists to document potential biases (e.g., funding sources). Engage in peer review to contextualize contradictions, and avoid overgeneralizing results. Follow journal-specific policies for data archiving and conflict-of-interest declarations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
